

A Preclinical Efficacy Comparison: PF-06840003 vs. Navoximod in IDO1 Inhibition

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Compound of Interest

Compound Name: PF-06840003

Cat. No.: B1679684

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An in-depth analysis of two prominent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, **PF-06840003** and navoximod, reveals distinct preclinical profiles. This guide synthesizes available data on their in vitro potency, in vivo efficacy, and pharmacokinetic properties, offering a valuable resource for researchers in immuno-oncology.

Both **PF-06840003**, developed by Pfizer, and navoximod (also known as GDC-0919 or NLG919), developed by Genentech and NewLink Genetics, are small molecule inhibitors of IDO1, a key enzyme in the kynurenine pathway of tryptophan metabolism.^{[1][2][3]} Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, thereby facilitating tumor immune evasion.^{[4][5]} By inhibiting IDO1, these compounds aim to restore anti-tumor immunity.^{[1][3]} This guide provides a comparative overview of their preclinical efficacy based on publicly available data.

Mechanism of Action

Both **PF-06840003** and navoximod function by inhibiting the enzymatic activity of IDO1, which catalyzes the conversion of tryptophan to N-formylkynurenine.^{[1][3]} This inhibition leads to a decrease in the production of kynurenine and other downstream metabolites, thereby alleviating the suppression of effector T cells and promoting an anti-tumor immune response.^{[4][5]}

Data Presentation

In Vitro Potency

The in vitro potency of **PF-06840003** and navoximod has been evaluated in various enzymatic and cell-based assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

Table 1: In Vitro Potency of **PF-06840003**

Assay Type	Target/Cell Line	Species	IC50 / EC50 (μM)	Reference(s)
Enzymatic Assay	IDO1	Human	0.41	[1] [2]
IDO1	Dog	0.59	[1]	
IDO1	Mouse	1.5	[1]	
Cellular Assay	HeLa	Human	1.8	[1] [2]
THP-1 (LPS/IFNγ stimulated)	Human	1.7	[1] [2]	

Table 2: In Vitro Potency of Navoximod

Assay Type	Target/Cell Line	Species	IC50 / EC50 (nM)	Ki (nM)	Reference(s)
Cellular Activity Assay	-	-	70	-	[3]
T-cell Proliferation MLR Assay	-	Human	90	-	[3]
Enzymatic Assay	IDO1	-	-	7	[6]
Cellular Assay (HeLa)	IDO1	Human	950	-	[7]
T-cell Suppression Assay (hDC)	IDO1	Human	80 (ED50)	-	[6]
T-cell Suppression Assay (mDC)	IDO1	Mouse	120 (ED50)	-	[6]

In Vivo Efficacy

The anti-tumor activity of both compounds has been assessed in syngeneic mouse models, often in combination with immune checkpoint inhibitors.

Table 3: In Vivo Efficacy of **PF-06840003**

Tumor Model	Combination Therapy	Key Findings	Reference(s)
CT26 (colon carcinoma)	Anti-PD-L1	Significant tumor growth inhibition; >80% reduction in intratumoral kynurenine.	[4][8]
Pan02, B16-F10, MC38, 4T1, Renca	Monotherapy	Significant antitumor activity.	[2]
GL261 (glioma)	Anti-PD-1/PD-L1, anti-CTLA-4, radiation, temozolomide	Synergistic effect.	[9]

Table 4: In Vivo Efficacy of Navoximod

Tumor Model	Combination Therapy	Key Findings	Reference(s)
B16F10 (melanoma)	Vaccination (hgp100 peptide + CpG-1826)	~95% reduction in tumor volume.	[7]
B16F10 (melanoma)	Anti-PD-L1, Anti-OX40	Improved anti-tumor response and activation of intratumoral CD8+ T cells.	[3]
Various solid tumors	Chemotherapy, Radiotherapy	Improved anti-tumor response.	[3]

Pharmacokinetic Properties

A brief overview of the preclinical pharmacokinetic parameters is provided below.

Table 5: Preclinical Pharmacokinetic Profile

Compound	Parameter	Species	Value	Reference(s)
PF-06840003	Predicted Human Half-life (t1/2)	Human	16-19 hours	[4]
CNS Penetration	Rat	Good	[2]	
Navoximod	Oral Bioavailability (F)	Mouse	>70%	[7]
Plasma Kynurenine Reduction	Mouse	~50% (single oral dose)	[7]	
Absolute Bioavailability	Human	55.5%	[10]	
Half-life (t1/2)	Human	~12 hours	[10]	

Experimental Protocols

IDO1 Inhibition Assay (Cell-Based)

This protocol is a generalized procedure based on common methodologies for assessing IDO1 inhibition in a cellular context.

- **Cell Culture:** HeLa or THP-1 cells are seeded in 96-well plates at a density of 2×10^4 cells/well and allowed to adhere overnight.
- **IDO1 Induction:** To induce IDO1 expression, cells are treated with 100 ng/mL of human IFN- γ (for HeLa cells) or with a combination of LPS and IFN- γ (for THP-1 cells) for 24 hours.
- **Inhibitor Treatment:** The culture medium is replaced with fresh medium containing various concentrations of the IDO1 inhibitor (**PF-06840003** or navoximod) and incubated for another 24-48 hours.
- **Kynurenine Measurement:** The supernatant is collected, and the concentration of kynurenine is measured. This is typically done by adding a reagent like p-dimethylaminobenzaldehyde (DMAB) in acetic acid, which reacts with kynurenine to produce a colored product that can

be quantified by measuring absorbance at 480 nm. Alternatively, LC-MS/MS can be used for more precise quantification.

- **Data Analysis:** The IC₅₀ value is calculated by plotting the percentage of inhibition of kynurenine production against the inhibitor concentration.

Kynurenine Measurement by LC-MS/MS

This protocol outlines a typical workflow for the quantification of kynurenine and tryptophan in plasma or tissue homogenates.

- **Sample Preparation:**
 - To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., deuterated kynurenine and tryptophan).
 - Precipitate proteins by adding a solution like trichloroacetic acid (TCA) or methanol.
 - Centrifuge the samples to pellet the precipitated proteins.
 - Collect the supernatant for analysis.
- **Chromatographic Separation:**
 - Inject the supernatant into a liquid chromatography system.
 - Separate the analytes using a C18 reverse-phase column with a gradient elution of mobile phases, typically consisting of an aqueous solution with a small amount of formic acid and an organic solvent like acetonitrile or methanol.
- **Mass Spectrometric Detection:**
 - The eluent from the LC system is introduced into a tandem mass spectrometer.
 - Analytes are ionized using electrospray ionization (ESI) in positive ion mode.
 - Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for kynurenine, tryptophan, and their respective internal

standards.

- Data Analysis:
 - The concentration of each analyte is determined by comparing its peak area to that of the internal standard and referencing a standard curve.

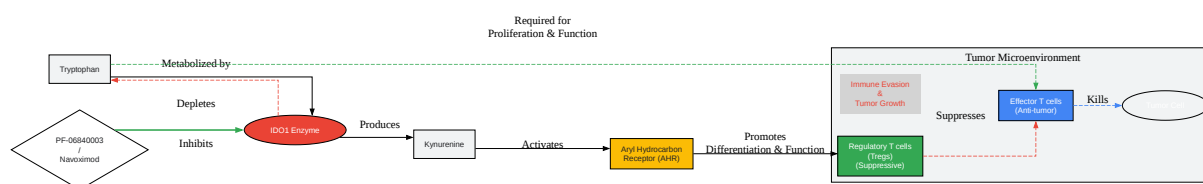
Syngeneic Mouse Tumor Model

This is a generalized protocol for evaluating the in vivo efficacy of IDO1 inhibitors.

- Cell Implantation:
 - Syngeneic tumor cells (e.g., CT26 for BALB/c mice, B16F10 for C57BL/6 mice) are harvested and suspended in a suitable medium like PBS.
 - Inject approximately 1×10^5 to 1×10^6 cells subcutaneously into the flank of immunocompetent mice.
- Tumor Growth Monitoring:
 - Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
 - Calculate tumor volume using the formula: $(\text{length} \times \text{width}^2) / 2$.
- Treatment Administration:
 - Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
 - Administer the IDO1 inhibitor (e.g., **PF-06840003** or navoximod) via oral gavage at a predetermined dose and schedule.
 - For combination studies, administer the checkpoint inhibitor (e.g., anti-PD-L1 antibody) via intraperitoneal injection.
- Efficacy Evaluation:
 - Continue to monitor tumor growth and body weight throughout the study.

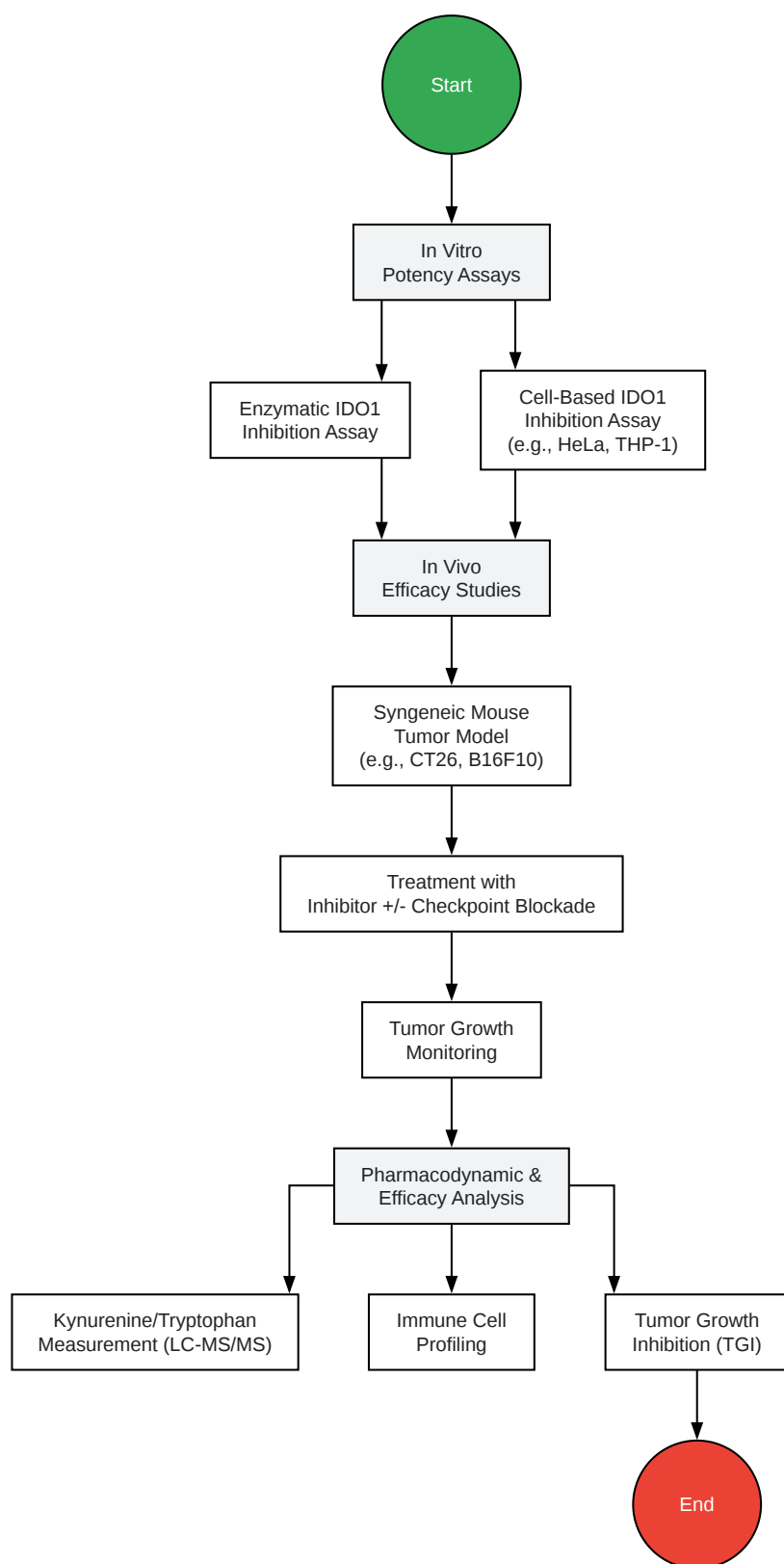
- At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice.
- Collect tumors and other tissues for pharmacodynamic analysis, such as measuring kynurenine and tryptophan levels or analyzing immune cell infiltration by flow cytometry.
- Data Analysis:
 - Compare tumor growth rates and survival between the different treatment groups to assess the efficacy of the inhibitors.

Visualizations



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Caption: IDO1 signaling pathway and point of intervention.



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Caption: Preclinical evaluation workflow for IDO1 inhibitors.

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